molecular formula C9H13ClN2O3 B7942204 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride

6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride

Cat. No.: B7942204
M. Wt: 232.66 g/mol
InChI Key: BYEKQFVYFZAQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride is a synthetic organic compound belonging to the class of dihydropyrimidines This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require acidic catalysts and elevated temperatures to facilitate the formation of the dihydropyrimidine ring.

  • Biginelli Reaction

      Reactants: Aldehyde (e.g., benzaldehyde), β-keto ester (e.g., ethyl acetoacetate), and urea.

      Catalyst: Acidic catalyst such as hydrochloric acid.

      Conditions: Refluxing the mixture at elevated temperatures (80-100°C) for several hours.

  • Hydrolysis and Neutralization

    • The intermediate product is hydrolyzed to form the carboxylic acid derivative.
    • The final step involves neutralizing the compound with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

    Oxidation: Formation of 6-isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid derivatives.

    Reduction: Formation of 6-isobutyl-2-hydroxy-1,2-dihydropyrimidine-4-carboxylic acid.

    Substitution: Various substituted dihydropyrimidine derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Dihydropyrimidine derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties. The presence of the isobutyl group may enhance the compound’s interaction with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of dihydropyrimidines are explored for their therapeutic potential. Compounds similar to this compound have shown promise as enzyme inhibitors, receptor modulators, and anti-inflammatory agents. Research is ongoing to determine the specific medical applications of this compound.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) highlights its importance in the chemical manufacturing industry.

Mechanism of Action

The mechanism of action of 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Molecular Targets and Pathways

    Enzymes: Potential inhibition of enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, affecting cellular signaling.

    Pathways: Influence on pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid: Similar structure but with a methyl group instead of an isobutyl group.

    6-Phenyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid:

    6-Ethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid: Ethyl group substitution, affecting its reactivity and biological activity.

Uniqueness

The uniqueness of 6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid hydrochloride lies in its isobutyl group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other dihydropyrimidine derivatives and may confer specific advantages in its applications.

Properties

IUPAC Name

6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c1-5(2)3-6-4-7(8(12)13)11-9(14)10-6;/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEKQFVYFZAQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC(=O)N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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